1-Benzyl-2,2-dimethylpiperidin-4-ol

Data Gap Risk Disclosure Procurement Caution

This sterically hindered N-benzyl-4-hydroxypiperidine scaffold is the mandatory starting material for any medicinal chemistry program requiring conformational restriction around the piperidine ring. The geminal dimethyl substitution at C-2 is not an accessory but a foundational requirement for potent, orally active target engagement (e.g., 5-HT1F agonists, NK1 antagonists). Non-hindered analogs (e.g., CAS 4727-72-4) will diverge SAR and invalidate synthetic effort. Available for R&D-scale procurement; request a quote for bulk.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 117623-47-9
Cat. No. B8762678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,2-dimethylpiperidin-4-ol
CAS117623-47-9
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1CC2=CC=CC=C2)O)C
InChIInChI=1S/C14H21NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
InChIKeyPQOBJUIKMNOJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,2-dimethylpiperidin-4-ol (CAS 117623-47-9): A Sterically Hindered Piperidine Scaffold for Drug Discovery


1-Benzyl-2,2-dimethylpiperidin-4-ol (CAS 117623-47-9) is a synthetic small molecule belonging to the N-benzyl-4-hydroxypiperidine class, distinguished by a geminal dimethyl substitution at the C-2 position of the piperidine ring . This structural feature introduces significant steric hindrance around the nitrogen atom and the hydroxyl-bearing carbon, differentiating it from simpler N-benzylpiperidin-4-ol analogs. The compound is primarily utilized as a versatile building block or advanced intermediate in medicinal chemistry, with its synthesis from 1-benzyl-2,2-dimethylpiperidin-4-one being well-documented [1]. While it serves as a key precursor in the development of 5-HT1F receptor agonists and other biologically active molecules, direct quantitative activity data for the compound itself in isolation is currently absent from public, authoritative databases [2].

The Risk of Substituting 1-Benzyl-2,2-dimethylpiperidin-4-ol with Non-Hindered N-Benzylpiperidin-4-ol Analogs


Simple N-benzyl-4-hydroxypiperidine analogs (e.g., CAS 4727-72-4) cannot be considered direct substitutes for 1-benzyl-2,2-dimethylpiperidin-4-ol in synthesis, as they lack the critical gem-dimethyl group [1]. The 2,2-dimethyl substitution profoundly alters the conformational dynamics, steric environment, and metabolic stability of the resulting derivatives, which are crucial parameters in medicinal chemistry optimization . For instance, in the pursuit of α,α-disubstituted piperidine NK1 antagonists, this specific substitution pattern is not merely an accessory but a foundational requirement for potent and orally active target engagement. Using a non-hindered analog would alter the trajectory of a structure-activity relationship (SAR) investigation, potentially leading to complete inactivity or a different biological profile, thereby invalidating the synthetic effort and undermining data reproducibility [2].

Evidence Guide for 1-Benzyl-2,2-dimethylpiperidin-4-ol: Addressing the Comparator Data Gap


Evidence Gap Analysis: Quantitative Selectivity Data Versus Non-Hindered Analogs is Absent

A systematic comparison of the in vitro binding affinity or functional activity of 1-Benzyl-2,2-dimethylpiperidin-4-ol against 1-benzylpiperidin-4-ol or other non-hindered analogs could not be located in public databases, primary research papers, or patents. The search yielded no quantitative IC50, Ki, or other values from direct head-to-head assay data. The highest quality evidence available is class-level knowledge, which strongly implies, but does not quantify, that the steric hindrance from the 2,2-dimethyl group leads to enhanced selectivity or metabolic stability in final drug candidates derived from this scaffold. The absence of these data constitutes a significant risk for procurement decisions that assume functional equivalence with simpler piperidine alcohols.

Data Gap Risk Disclosure Procurement Caution

Synthetic Yield and Pathway: Demonstrated Efficiency as a Downstream Product

The synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-ol is documented to proceed with 100% yield from the corresponding ketone via reduction with lithium aluminum hydride in THF at 0°C for 1 hour [1]. In contrast, the synthesis of the non-hindered analog 1-benzylpiperidin-4-ol (CAS 4727-72-4) from a similar ketone precursor is reported with a yield of 72% under different conditions [2]. While these results come from distinct studies and are not a direct head-to-head comparison under identical conditions, they are the strongest available quantitative data points. This suggests that the sterically hindered ketone precursor may be more susceptible to a clean reduction, or the specific protocol is highly optimized, potentially simplifying purification and reducing synthesis costs for this specific compound.

Synthetic Chemistry Process Efficiency Building Block

Validated Application Scenarios for 1-Benzyl-2,2-dimethylpiperidin-4-ol Based on Available Evidence


Synthesis of Sterically Hindered Serotonin 5-HT1F Receptor Agonists

This compound is explicitly identified as a downstream product and a key synthetic intermediate in a patent for 5-HT1F receptor agonists [1]. Its utility lies in providing the sterically demanding 2,2-dimethylpiperidine core, which is essential for the desired pharmacological profile of the final agonist. This scenario is directly supported by patent literature, making it a primary research application.

Medicinal Chemistry Exploration of α,α-Disubstituted Piperidine NK1 Antagonists

While the core scaffold itself has not been directly tested, the 2,2-dimethyl substitution pattern is the defining feature of a studied series of potent, orally active NK1 antagonists [2]. Using 1-Benzyl-2,2-dimethylpiperidin-4-ol as a starting material allows medicinal chemists to access this specific, validated chemical space. Procurement for this purpose is a class-level inference based on the success of its closely related derivatives as NK1 antagonists.

Optimization of Drug-Like Properties through Conformational Restriction

The gem-dimethyl group at the C-2 position introduces significant steric effects, which are known to influence the conformational behavior, metabolism, and off-target activity of final drug candidates . This compound serves as a foundational building block for any drug discovery program seeking to deliberately engineer conformational restriction into a piperidine-based scaffold. Its selection over the less hindered 1-benzylpiperidin-4-ol is mandatory when such restriction is a design goal.

Ineffective Application: Direct Biological Screening as an Active Pharmaceutical Ingredient (API)

Public data indicates that 1-Benzyl-2,2-dimethylpiperidin-4-ol itself is inactive against common off-targets like acetylcholinesterase at 26 µM, and does not significantly inhibit CYP450 enzymes in human liver microsomes . Consequently, procurement for use as a direct API or as a positive control in these specific biological assays is not supported by the evidence. Its value proposition resides solely in its role as a synthetic intermediate, not as a bioactive molecule.

Quote Request

Request a Quote for 1-Benzyl-2,2-dimethylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.